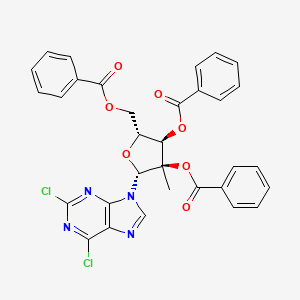

2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[(2R,3R,4R,5R)-3,4-dibenzoyloxy-5-(2,6-dichloropurin-9-yl)-4-methyloxolan-2-yl]methyl benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H24Cl2N4O7/c1-32(45-29(41)21-15-9-4-10-16-21)24(44-28(40)20-13-7-3-8-14-20)22(17-42-27(39)19-11-5-2-6-12-19)43-30(32)38-18-35-23-25(33)36-31(34)37-26(23)38/h2-16,18,22,24,30H,17H2,1H3/t22-,24-,30-,32-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTCBOJNEMVXZEK-ZLZVUVTQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1([C@@H]([C@H](O[C@H]1N2C=NC3=C2N=C(N=C3Cl)Cl)COC(=O)C4=CC=CC=C4)OC(=O)C5=CC=CC=C5)OC(=O)C6=CC=CC=C6 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H24Cl2N4O7 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

647.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Technical Guide to the Core Properties of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract and Introduction

Purine nucleoside analogs represent a cornerstone in the development of therapeutic agents, demonstrating a broad spectrum of activity against viral infections and neoplastic diseases.[1][2][3] Their efficacy is rooted in their ability to mimic endogenous nucleosides, thereby interrupting critical cellular processes such as DNA synthesis and repair. This guide provides an in-depth examination of 2,6-Dichloro-9-(2-c-methyl-2,3,5-tri-O-benzoyl-beta-D-ribofuranosyl)purine, a synthetic analog designed as a versatile intermediate for chemical synthesis and a potential prodrug. The core structure features a 2,6-dichloropurine base, which offers two reactive sites for nucleophilic substitution, enabling the creation of diverse chemical libraries.[4] The ribose moiety is modified with a 2'-C-methyl group and protected by three benzoyl groups, enhancing its lipophilicity and modulating its metabolic stability. This document synthesizes the available data on its chemical properties, synthesis, and putative biological mechanism, drawing insights from closely related and well-characterized analogs.

Chemical Identity and Physicochemical Properties

The subject molecule is a heavily modified purine ribonucleoside. Its systematic IUPAC name is [(2R,3R,4R,5R)-5-(2,6-dichloro-9H-purin-9-yl)-3,4-bis(benzoyloxy)-2-(benzoyloxymethyl)-2-methyloxolan-2-yl] benzoate. The structure is defined by three key components: the dichloropurine heterocycle, the C2'-methylated ribofuranose ring, and the benzoyl protecting groups at the 2', 3', and 5' positions.

Caption: Chemical structure of the title compound.

Table 1: Core Physicochemical and Structural Properties

| Property | Value / Description | Reference / Note |

|---|---|---|

| IUPAC Name | [(2R,3R,4R,5R)-5-(2,6-dichloro-9H-purin-9-yl)-3,4-bis(benzoyloxy)-2-(benzoyloxymethyl)-2-methyloxolan-2-yl] benzoate | Systematic Name |

| Molecular Formula | C₃₃H₂₆Cl₂N₄O₇ | Calculated |

| Molecular Weight | 673.50 g/mol | Calculated |

| Appearance | Predicted to be a white to off-white crystalline solid. | Based on analogs.[5] |

| Solubility | Predicted to have low aqueous solubility and high solubility in organic solvents like DCM, EtOAc, and MeCN. | The three benzoyl groups significantly increase lipophilicity. |

| Related Analog (CAS 3056-18-6) | 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-D-ribofuranosyl)purine | [6][7] |

| Analog Formula | C₁₆H₁₆Cl₂N₄O₇ | [7] |

| Analog M.W. | 447.23 g/mol | [8] |

| Analog Crystal Structure | The acetylated ribofuranose ring adopts a 3'β-envelope conformation. |[3][8] |

Synthesis and Chemical Reactivity

The synthesis of N9-substituted purine nucleosides is most commonly achieved via the Vorbrüggen glycosylation method.[3] This reaction involves the coupling of a silylated heterocyclic base with a protected ribose derivative, typically activated as an acetate or halide, in the presence of a Lewis acid catalyst.

Synthetic Rationale

The choice of a 2,6-dichloropurine precursor is strategic; the chlorine atoms at C2 and C6 are excellent leaving groups for subsequent nucleophilic aromatic substitution (SNAr) reactions. This allows the molecule to serve as a scaffold for generating a wide array of 2,6-disubstituted purine nucleosides, which have shown significant potential as anticancer and antiviral agents.[4][9] The benzoyl groups serve as robust protecting groups for the ribose hydroxyls, preventing side reactions during glycosylation and subsequent modifications of the purine base. They can be removed under basic conditions (e.g., methanolic ammonia) to yield the deprotected nucleoside.

Caption: Generalized Vorbrüggen glycosylation workflow.

Experimental Protocol: Synthesis of a Protected 2,6-Dichloropurine Ribonucleoside

This protocol is adapted from established methods for the synthesis of the tri-O-acetyl analog and serves as a representative procedure.[3]

-

Silylation of the Purine Base:

-

Suspend 2,6-dichloropurine (1.0 eq) in dry acetonitrile (MeCN).

-

Add N,O-Bis(trimethylsilyl)acetamide (BSA) (1.2 eq) to the suspension.

-

Heat the mixture at 40-50 °C with stirring under an inert atmosphere (N₂ or Ar) until a clear, homogeneous solution is obtained (approx. 30-60 minutes). This indicates the formation of the silylated purine.

-

-

Glycosylation Reaction:

-

In a separate flask, dissolve the protected sugar, 1-O-acetyl-2-C-methyl-2,3,5-tri-O-benzoyl-D-ribofuranose (1.1 eq), in dry MeCN.

-

Cool the silylated purine solution to 0 °C.

-

Add the protected sugar solution to the silylated purine.

-

Slowly add a Lewis acid catalyst, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2-1.5 eq), to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with an organic solvent such as ethyl acetate (EtOAc) (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product using silica gel column chromatography, typically with a hexane/ethyl acetate gradient, to yield the pure title compound.

-

-

Characterization:

-

Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS). The anomeric proton (H-1') signal in the ¹H NMR spectrum is a key diagnostic peak, typically appearing as a doublet around 6.0-6.5 ppm.

-

Biological Context and Putative Mechanism of Action

Purine nucleoside analogs exert their biological effects by acting as antimetabolites.[10] The title compound, in its protected form, is likely biologically inactive and functions as a prodrug. For bioactivation, the benzoyl ester groups must be cleaved by cellular esterases to release the free nucleoside. This nucleoside is then sequentially phosphorylated by cellular kinases to its 5'-monophosphate, diphosphate, and ultimately the active 5'-triphosphate form.

Proposed Mechanism of Action

The resulting nucleoside triphosphate can induce cytotoxicity through several established mechanisms for this class of compounds:[1][2][11]

-

Inhibition of DNA Synthesis: The triphosphate analog can act as a competitive inhibitor of DNA polymerases, competing with natural deoxynucleoside triphosphates (dNTPs) for incorporation into newly synthesized DNA strands.

-

Chain Termination: Upon incorporation into a growing DNA strand, the presence of the modified sugar moiety can prevent the addition of the next nucleotide, leading to chain termination and halting DNA replication.

-

Induction of Apoptosis: The disruption of DNA synthesis and the accumulation of DNA strand breaks trigger cellular stress responses, ultimately leading to programmed cell death (apoptosis).

Caption: Putative mechanism of bioactivation and action.

Methodologies for Biological Evaluation

To assess the potential of the deprotected nucleoside as an anticancer agent, a standard in vitro cytotoxicity assay is the first critical step. The MTT assay is a colorimetric method that measures the metabolic activity of cells, which serves as an indicator of cell viability.

Protocol: In Vitro Cytotoxicity (MTT Assay)

This protocol describes a general procedure for evaluating the cytotoxic effects of a compound on a cancer cell line (e.g., MDA-MB-231, as used for similar compounds).[12]

-

Cell Seeding:

-

Culture human cancer cells (e.g., MDA-MB-231) in appropriate media (e.g., DMEM with 10% FBS).

-

Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well microtiter plate.

-

Incubate the plate for 24 hours at 37 °C in a 5% CO₂ atmosphere to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a stock solution of the deprotected test compound in DMSO.

-

Perform serial dilutions in culture media to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM). Ensure the final DMSO concentration is non-toxic to the cells (typically ≤ 0.5%).

-

Remove the old media from the wells and add 100 µL of the media containing the test compound dilutions. Include vehicle control (DMSO) and untreated control wells.

-

Incubate the plate for 48-72 hours at 37 °C in a 5% CO₂ atmosphere.

-

-

MTT Addition and Incubation:

-

Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.

-

Add 10 µL of the MTT solution to each well.

-

Incubate the plate for an additional 2-4 hours at 37 °C. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan precipitate.

-

-

Formazan Solubilization and Absorbance Reading:

-

Carefully remove the media from each well.

-

Add 100 µL of a solubilization solution (e.g., DMSO or a 0.01 M HCl solution in isopropanol) to each well to dissolve the formazan crystals.

-

Gently shake the plate for 5-10 minutes to ensure complete dissolution.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control.

-

Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ (the concentration at which 50% of cell growth is inhibited).

-

Conclusion

This compound is a rationally designed purine nucleoside analog. Its key features—the reactive dichloropurine core and the protected, modified ribose moiety—make it a valuable intermediate for the synthesis of novel therapeutic candidates. While the protected compound itself is likely a prodrug, its deprotected and phosphorylated form holds potential as a cytotoxic agent by targeting fundamental cellular processes like DNA synthesis. The protocols and data presented in this guide provide a foundational framework for researchers to synthesize, characterize, and evaluate this and related compounds in drug discovery programs aimed at developing next-generation anticancer and antiviral therapies.

References

-

Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. PMC, NIH.

-

This compound | Genmark. Genmark.

-

This compound. Apexmol.

-

CNS Cancer Cell Line Cytotoxicity Profiles of Some 2, 6, 9-Substituted Purines: A Comparative Five-Dose Testing Study. Bentham Science.

-

This compound | MedChemExpress. MedChemExpress.

-

2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. NIH.

-

2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine. Biosynth.

-

2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. PubChem.

-

(PDF) 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. ResearchGate.

-

2,6-Dichloropurine 97% | 5451-40-1. Sigma-Aldrich.

-

2,6-Dichloropurine-2'-deoxyriboside | CAS#:37390-66-2. Chemsrc.

-

2,6-Dichloropurine | C5H2Cl2N4 | CID 5324412. PubChem, NIH.

-

Facile and Practical Synthesis of 2,6-Dichloropurine. ResearchGate.

-

Purine Nucleosides. BIOLOG Life Science Institute.

-

Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. ResearchGate.

-

Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer. NIH.

-

CAS 5451-40-1: 2,6-Dichloropurine. CymitQuimica.

-

2-Acetamido-6-chloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine. Biosynth.

-

The Role of Purine Metabolism and Uric Acid in Postnatal Neurologic Development. MDPI.

Sources

- 1. This compound | Genmark [genmarkag.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. 2,6-Dichloro-9-(2′,3′,5′-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 5451-40-1: 2,6-Dichloropurine | CymitQuimica [cymitquimica.com]

- 6. 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-b-D-ribofuranosyl)purine | 3056-18-6 | ND04495 [biosynth.com]

- 7. 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine | C16H16Cl2N4O7 | CID 10253027 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Selective Antiproliferative and Apoptotic Effects of 2,6‐Diketopiperazines on MDA‐MB‐231 Triple‐Negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

The Vanguard of Discovery: An In-Depth Technical Guide to the In Vitro Anticancer Activity of Benzoylated Purine Analogs

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive exploration of benzoylated purine analogs as a promising class of anticancer agents. Moving beyond a mere recitation of facts, this document, crafted from the perspective of a Senior Application Scientist, delves into the rationale behind the synthesis, the intricacies of in vitro evaluation, and the mechanistic underpinnings of their cytotoxic action. Every protocol and piece of data is presented within a framework of scientific integrity, designed to be a self-validating system for researchers in the field.

Introduction: The Rationale for Benzoylating Purine Analogs

Purine analogs have long been a cornerstone of cancer chemotherapy.[1][2] These molecules, mimicking the endogenous purines adenine and guanine, disrupt the synthesis of DNA and RNA, thereby halting the proliferation of rapidly dividing cancer cells.[2] The primary mechanism of action for many purine analogs involves their intracellular phosphorylation to active triphosphate forms, which are then incorporated into nucleic acids, leading to chain termination and the induction of programmed cell death, or apoptosis.[1]

However, the efficacy of early purine analogs can be limited by factors such as poor cellular uptake and rapid metabolism. The strategic addition of a benzoyl group is a medicinal chemistry approach aimed at overcoming these limitations. Benzoylation can increase the lipophilicity of the purine analog, potentially enhancing its ability to cross the cell membrane. Furthermore, the benzoyl moiety can introduce new points of interaction with target enzymes or cellular components, potentially altering the compound's mechanism of action and improving its anticancer profile.

This guide will illuminate the synthesis, in vitro evaluation, and mechanisms of action of these modified purine analogs, providing a robust framework for their continued investigation and development.

Synthesis of Benzoylated Purine Analogs: A Strategic Approach

The synthesis of benzoylated purine analogs is a multi-step process that requires careful control of reaction conditions to achieve the desired products. A common strategy involves the use of a standard Mitsunobu protocol.[3] This reaction allows for the coupling of a hydroxyl-containing benzoyl derivative with a purine base.

For instance, the synthesis of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivatives involves the reaction of (R,S)-3,4-dihydro-2H-1,5-benzoxathiepin-3-ol with various substituted purines.[3] This reaction proceeds through an episulfonium intermediate, resulting in a six-membered ring contraction.[3] Microwave-assisted conditions can be employed to facilitate these reactions.[4]

Caption: A generalized workflow for the synthesis of benzoylated purine analogs.

In Vitro Evaluation: A Multi-faceted Approach to Assessing Anticancer Activity

A thorough in vitro evaluation is critical to understanding the anticancer potential of newly synthesized benzoylated purine analogs. This process typically involves a battery of assays designed to assess cytotoxicity, induction of apoptosis, and effects on the cell cycle.

Cytotoxicity Assessment: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[5] Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT to purple formazan crystals.[5] The amount of formazan produced is directly proportional to the number of viable cells.

Experimental Protocol: MTT Assay

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of the benzoylated purine analog for 24, 48, or 72 hours.

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits cell growth by 50%.

Apoptosis Detection: The Annexin V-FITC Assay

Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate tumor cells.[6] The Annexin V-FITC assay is a widely used method for detecting one of the earliest events in apoptosis: the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorescent tag like FITC for detection by flow cytometry. Propidium iodide (PI) is also used to differentiate between early apoptotic (Annexin V-positive, PI-negative), late apoptotic/necrotic (Annexin V-positive, PI-positive), and viable (Annexin V-negative, PI-negative) cells.

Experimental Protocol: Annexin V-FITC Apoptosis Assay

-

Cell Treatment: Treat cancer cells with the benzoylated purine analog at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

-

Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

-

Resuspension: Resuspend the cells in 1X binding buffer.

-

Staining: Add Annexin V-FITC and PI to the cell suspension and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Analyze the stained cells by flow cytometry.

Caption: Workflow for the Annexin V-FITC apoptosis assay.

Cell Cycle Analysis

Many anticancer agents exert their effects by disrupting the normal progression of the cell cycle, leading to cell cycle arrest at specific checkpoints (e.g., G1, S, or G2/M phase) and subsequent apoptosis.[4] Cell cycle analysis is typically performed by staining the DNA of treated cells with a fluorescent dye like propidium iodide and analyzing the DNA content by flow cytometry.

Experimental Protocol: Cell Cycle Analysis

-

Cell Treatment: Treat cancer cells with the benzoylated purine analog at its IC50 concentration for various time points.

-

Cell Harvesting and Fixation: Harvest the cells and fix them in cold 70% ethanol.

-

Staining: Wash the fixed cells with PBS and stain them with a solution containing propidium iodide and RNase A.

-

Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle.

Mechanism of Action: Unraveling the Molecular Pathways

The anticancer activity of benzoylated purine analogs is often attributed to their ability to induce apoptosis and/or cell cycle arrest.[3][4] These effects are mediated by the modulation of various intracellular signaling pathways.

Induction of Apoptosis

As previously mentioned, apoptosis is a primary mechanism of cell death induced by many purine analogs.[6] This process is tightly regulated by a complex network of pro-apoptotic and anti-apoptotic proteins. Western blot analysis is a powerful technique to investigate the expression levels of these key proteins.

Western Blotting Protocol for Apoptosis Markers

-

Protein Extraction: Treat cells with the benzoylated purine analog, lyse the cells, and quantify the protein concentration.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with a solution containing non-fat dry milk or bovine serum albumin (BSA) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptosis-related proteins (e.g., Bcl-2, Bax, Caspase-3, PARP).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.

Cell Cycle Arrest

Benzoylated purine analogs can induce cell cycle arrest, for example, at the G2/M checkpoint.[4] This is often associated with the modulation of cyclin-dependent kinases (CDKs) and their regulatory cyclins. The phosphorylation status of key cell cycle regulatory proteins can also be assessed by Western blotting.

Caption: A simplified diagram of potential signaling pathways affected by benzoylated purine analogs.

Data Presentation: A Comparative Analysis

The following table summarizes the in vitro anticancer activity of selected purine analogs, including a benzoylated derivative, against various cancer cell lines.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| (RS)-2,6-dichloro-9-(2,3-dihydro-1,4-benzoxathiin-2-ylmethyl)-9H-purine | MCF-7 (Breast) | 2.75 ± 0.02 | [4] |

| 6-substituted (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivative 1 | MCF-7 (Breast) | 6.18 ± 1.70 | [3] |

| 6-substituted (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purine derivative 2 | MCF-7 (Breast) | 8.97 ± 0.83 | [3] |

| 2',3',5'-Tri-O-benzoyl-6-azauridine (as proxy 6-azauridine) | H460 (Non-small cell lung) | Cytotoxic effects observed | [7] |

| 2',3',5'-Tri-O-benzoyl-6-azauridine (as proxy 6-azauridine) | H1299 (Non-small cell lung) | Cytotoxic effects observed | [7] |

Conclusion and Future Directions

Benzoylated purine analogs represent a promising avenue for the development of novel anticancer therapeutics. The addition of a benzoyl moiety can enhance the cytotoxic potential of the parent purine analog, likely through improved cellular uptake and altered interactions with molecular targets. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest.

Future research in this area should focus on:

-

Synthesis of a broader library of benzoylated purine analogs: This will allow for a more comprehensive structure-activity relationship (SAR) analysis to identify the most potent and selective compounds.

-

Elucidation of specific molecular targets: While the downstream effects of these compounds are being characterized, the direct molecular targets often remain to be identified.

-

In vivo studies: Promising candidates from in vitro studies should be advanced to preclinical animal models to evaluate their efficacy and safety in a whole-organism context.

By systematically applying the principles and protocols outlined in this guide, researchers can effectively advance the discovery and development of the next generation of purine-based anticancer drugs.

References

-

Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines. PubMed. [Link]

-

Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines. PubMed. [Link]

-

From molecule to medicine: introducing emerging strategies to synthesize potent anticancer purine scaffolds. National Institutes of Health. [Link]

-

Design, Synthesis, and Anticancer Activity of Novel Fused Purine Analogues. ResearchGate. [Link]

-

Synthesis and Cytotoxic Activity of the Derivatives of N-(Purin-6-yl)aminopolymethylene Carboxylic Acids and Related Compounds. National Institutes of Health. [Link]

-

Benzoxazine–Purine Hybrids as Antiproliferative Agents: Rational Design and Divergent Mechanisms of Action. National Institutes of Health. [Link]

-

Purine Analogs. National Institutes of Health. [Link]

-

Purine Analogues. National Institutes of Health. [Link]

-

Mechanism of action of purine analogues in chronic lymphocytic leukaemia. PubMed. [Link]

-

Metabolism and action of purine nucleoside analogs. National Institutes of Health. [Link]

-

In vitro cytotoxicity testing for prediction of acute human toxicity. PubMed. [Link]

-

Purine analogues: rationale for development, mechanisms of action, and pharmacokinetics in hairy cell leukemia. PubMed. [Link]

-

A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds. National Institutes of Health. [Link]

-

Benzoyl peroxide cytotoxicity evaluated in vitro with the human keratinocyte cell line, RHEK-1. PubMed. [Link]

-

Anticancer and Structure Activity Relationship of Non-Symmetrical Choline Kinase Inhibitors. MDPI. [Link]

-

Identification and structure–activity relationship of purine derivatives as novel MTH1 inhibitors. Semantic Scholar. [Link]

-

Determination of Non-Cytotoxic Concentrations of Purine Analogues on Different Types of In Vitro-Incubated Embryonic Cells: A Pilot Study. Azerbaijan Pharmaceutical and Pharmacotherapy Journal. [Link]

Sources

- 1. Purine Analogs - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Purine Analogues - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Synthesis and anticancer activity of (R,S)-9-(2,3-dihydro-1,4-benzoxathiin-3-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and anticancer activity of (RS)-9-(2,3-dihydro-1,4-benzoxaheteroin-2-ylmethyl)-9H-purines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Purine analogues: rationale for development, mechanisms of action, and pharmacokinetics in hairy cell leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of action of purine analogues in chronic lymphocytic leukaemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to the Structure-Activity Relationship of 2,6-Dichloropurine Nucleosides

Abstract

The 2,6-dichloropurine nucleoside scaffold is a cornerstone of modern medicinal chemistry, serving as a versatile precursor for a vast array of biologically active compounds. Its unique electronic properties and differential reactivity at the C2 and C6 positions allow for systematic and selective modifications, making it an ideal template for structure-activity relationship (SAR) studies. This guide provides an in-depth analysis of the SAR of 2,6-dichloropurine nucleosides, detailing how substitutions on the purine core and modifications of the sugar moiety influence interactions with key biological targets. We will explore the synthetic rationale, dissect the impact of structural changes on anticancer and antiviral activities, and present key data and experimental protocols to empower researchers in the field of drug development.

The 2,6-Dichloropurine Nucleoside: A Privileged Synthetic Scaffold

The power of the 2,6-dichloropurine nucleoside lies in its two reactive chlorine atoms, which serve as excellent leaving groups for nucleophilic aromatic substitution (SNAr) reactions. This allows for the sequential and regioselective introduction of a wide variety of functional groups.

Key Chemical Properties:

-

Differential Reactivity: The chlorine atom at the C6 position is significantly more reactive than the one at C2. This is attributed to the greater electron-withdrawing influence of the adjacent N1 and N7 atoms, which stabilizes the Meisenheimer intermediate formed during nucleophilic attack at C6. This differential reactivity is the foundation of synthetic strategies aimed at creating 2,6-disubstituted purine libraries.[1]

-

Synthetic Versatility: The scaffold can be readily modified with a diverse range of nucleophiles, including amines, thiols, and alkoxides, enabling the exploration of a vast chemical space to optimize biological activity.[2][3]

Below is a diagram illustrating the core structure and the key reactive sites.

Synthetic Strategy: A Stepwise Approach to Diversity

The synthesis of 2,6-disubstituted purine nucleosides is a well-established process that leverages the differential reactivity of the two chlorine atoms. A typical workflow involves initial glycosylation of 2,6-dichloropurine followed by sequential SNAr reactions.

General Synthetic Workflow

The causality behind this experimental design is straightforward: by reacting the more labile C6-chloro group first under milder conditions, we can isolate the 6-substituted-2-chloro intermediate. This intermediate can then be subjected to a second, often more forcing, reaction to substitute the C2-chloro group, allowing for the creation of analogs with distinct functionalities at each position.

Key Experimental Protocol: Selective Substitution at C6

This protocol describes a representative nucleophilic substitution at the C6 position of a protected 2,6-dichloropurine ribonucleoside.

Objective: To synthesize 2-chloro-6-(cyclohexylamino)-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine.

Materials:

-

2,6-dichloro-9-(2',3',5'-tri-O-benzoyl-β-D-ribofuranosyl)purine (1.0 eq)

-

Cyclohexylamine (1.2 eq)

-

Triethylamine (Et3N) (1.5 eq)

-

Ethanol (EtOH), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO3)

-

Brine

-

Anhydrous magnesium sulfate (MgSO4)

-

Silica gel for column chromatography

Procedure:

-

Dissolve the protected 2,6-dichloropurine nucleoside (1.0 eq) in anhydrous ethanol in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

-

Add triethylamine (1.5 eq) to the solution, followed by the dropwise addition of cyclohexylamine (1.2 eq). The triethylamine acts as a base to neutralize the HCl generated during the reaction, driving the equilibrium towards the product.

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Once complete, allow the mixture to cool to room temperature and remove the solvent under reduced pressure.

-

Redissolve the crude residue in dichloromethane (DCM) and transfer it to a separatory funnel.

-

Wash the organic layer sequentially with saturated aqueous NaHCO3 (2x) and brine (1x). This removes any remaining acid and salts.

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo to yield the crude product.

-

Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure 2-chloro-6-(cyclohexylamino) substituted nucleoside.

Self-Validation: The identity and purity of the product should be confirmed by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the selective substitution at C6 is the only modification.

Dissecting the Structure-Activity Relationship

SAR at the C6 Position: The Primary Driver of Activity

The C6 position is the most common site for initial modification and profoundly impacts the compound's biological profile.

-

Amino Substituents: Introduction of small to medium-sized alkyl or cycloalkyl amines (e.g., butylamino, cyclohexylamino) at C6 often imparts significant activity against cyclin-dependent kinases (CDKs).[4] The nitrogen atom can act as a hydrogen bond acceptor, while the alkyl group can engage in hydrophobic interactions within the ATP-binding pocket of the kinase.

-

Aromatic Amines: Aniline derivatives at C6 have been explored extensively for creating broad-spectrum antiviral agents. Substitutions on the aniline ring, such as halogens or trifluoromethyl groups, can modulate potency and selectivity against viruses like Dengue, Zika, and SARS-CoV-2.[5]

-

Thioethers and Alkoxides: Replacing the C6-chloro with thio- or oxygen-linked moieties can also yield potent inhibitors. For instance, 6-benzylthio-2-chloropurine has shown inhibitory activity against Helicobacter pylori purine nucleoside phosphorylase (PNP).[6]

SAR at the C2 Position: Tuning for Selectivity and Stability

While less reactive, the C2 position is critical for fine-tuning the properties of the nucleoside.

-

2-Chloro Group: Retaining the chlorine at C2 is a key feature of highly successful drugs like Cladribine (2-chloro-2'-deoxyadenosine). This modification renders the nucleoside resistant to deamination by adenosine deaminase (ADA), an enzyme that rapidly inactivates adenosine and its analogs.[7][8] This increased metabolic stability significantly enhances the drug's half-life and therapeutic efficacy.

-

2-Amino Group: Introducing an amino group at C2, creating a 2,6-diaminopurine core, has been a successful strategy for developing broad-spectrum antivirals.[5] The 2-amino group can form an additional hydrogen bond with target enzymes, enhancing binding affinity.

-

2-Fluoro Group: The substitution of chlorine with fluorine at C2, as seen in Clofarabine, combines the benefits of ADA resistance with altered electronic properties that can enhance interactions with target enzymes like ribonucleotide reductase and DNA polymerase.[9][10]

SAR of the Sugar Moiety: The Key to Target Recognition

The sugar component is not merely a scaffold; its structure and stereochemistry are crucial for cellular uptake, enzymatic phosphorylation (activation), and interaction with the target protein.[11]

-

2'-Deoxyribose: The absence of the 2'-hydroxyl group, as in Cladribine, is critical for its mechanism. Its triphosphate form is incorporated into DNA, leading to strand breaks and apoptosis.[12]

-

Arabinose: The presence of a 2'-hydroxyl in the up (arabino) configuration, as in Nelarabine (an arabinosylguanine prodrug) and Clofarabine, is recognized by different sets of enzymes. Clofarabine's triphosphate inhibits both DNA polymerase and ribonucleotide reductase.[13][14]

-

Ribose: Standard ribose is common in nucleosides targeting RNA viruses or kinases. However, modifications are often needed. For example, a 2'-C-methyl group on the ribose has been shown to be a potent pharmacophore for inhibiting the HCV NS5B RNA-dependent RNA polymerase.[15]

-

Acyclic and Carbocyclic Analogs: Replacing the furanose ring with flexible acyclic linkers or rigid carbocyclic rings has been used to create antiviral agents, such as the anti-HIV agent Carbovir.[4][16] These modifications can alter the conformational preferences of the molecule and bypass resistance mechanisms related to sugar recognition.

Case Studies: Clinically Approved Drugs

The principles of SAR are best illustrated by clinically successful drugs derived from the 2,6-dihalopurine scaffold.

Cladribine (2-Chloro-2'-deoxyadenosine)

-

Structure: A 2'-deoxyadenosine analog with a chlorine at C2 and an amine at C6.

-

SAR Analysis:

-

C2-Chloro: Confers resistance to adenosine deaminase (ADA), preventing rapid degradation.[7]

-

C6-Amino: Mimics adenosine, allowing it to be recognized by cellular kinases.

-

2'-Deoxyribose: Essential for its mechanism. After phosphorylation to its active triphosphate form (2-Cd-ATP), it is incorporated into DNA, inhibiting DNA synthesis and repair and inducing apoptosis, particularly in lymphocytes.[12][17]

-

-

Therapeutic Use: Hairy cell leukemia, B-cell chronic lymphocytic leukemia, and relapsing multiple sclerosis.[8][18]

Clofarabine

-

Structure: An arabinose nucleoside with a chlorine at C2, fluorine at the 2' position of the sugar, and an amine at C6.

-

SAR Analysis:

-

C2-Chloro: Provides ADA resistance.

-

C6-Amino: Mimics adenosine for cellular uptake and phosphorylation.

-

Arabinose Sugar with 2'-Fluoro: This combination is key. The triphosphate metabolite inhibits both ribonucleotide reductase (depleting the pool of DNA building blocks) and DNA polymerases, providing a multi-pronged attack on cell replication.[9][14][19]

-

-

Therapeutic Use: Relapsed or refractory acute lymphoblastic leukemia (ALL) in pediatric patients.[13]

Quantitative SAR: Application as Kinase Inhibitors

Beyond antimetabolites, 2,6-disubstituted purines are a well-established class of ATP-competitive kinase inhibitors. The purine core mimics the adenine of ATP, while substitutions at C2 and C6 are tailored to achieve potency and selectivity by exploiting unique features of the target kinase's ATP-binding site.

The table below summarizes the inhibitory activity (IC50) of representative purine derivatives against various Cyclin-Dependent Kinases (CDKs), highlighting key SAR trends.

| Compound ID | C2 Substituent | C6 Substituent | Target Kinase | IC50 (nM) | Citation |

| NU2058 | -NH2 | -OCH2-Cyclohexyl | CDK2 | 1,300 | [20] |

| NU6102 | -(4-sulfamoylanilino) | -OCH2-Cyclohexyl | CDK2 | 5 | [20] |

| Roscovitine | -(R)-(1-ethyl-2-hydroxyethyl)amino | -Benzylamino | CDK2 | 700 | [21][22] |

| Purvalanol A | -Isopropylamino | -(m-chloro-anilino) | CDK2 | 6 | [21][23] |

Key Insights from Kinase SAR:

-

C2 Position: Large, substituted anilino groups at the C2 position, as in NU6102, can dramatically increase potency compared to a simple amino group by accessing deeper pockets in the kinase active site.

-

C6 Position: Bulky, hydrophobic groups like benzylamino or cyclohexylmethoxy are crucial for occupying the ribose-binding pocket and establishing favorable hydrophobic interactions.

-

Combined Effect: Potent inhibition is achieved through a combination of hydrogen bonding interactions from the purine nitrogens and C2/C6 amines with the kinase hinge region, and hydrophobic packing of the C2/C6 substituents in adjacent pockets.

Conclusion and Future Perspectives

The 2,6-dichloropurine nucleoside scaffold has proven to be an exceptionally fruitful starting point for the development of powerful therapeutics. The well-understood, differential reactivity of the C2 and C6 positions provides a robust platform for rational drug design and the systematic exploration of structure-activity relationships. Key takeaways include the critical role of the C2-chloro group in conferring metabolic stability, the power of C6 substitutions to drive potency against diverse targets, and the essential function of the sugar moiety in determining the ultimate mechanism of action.

Future research will likely focus on applying novel catalytic methods, such as photoredox/nickel dual catalysis, to install previously inaccessible functionalities at the C6 position, further expanding the accessible chemical space.[24] Moreover, as our understanding of disease biology deepens, this versatile scaffold will undoubtedly be adapted to create highly selective inhibitors for new generations of therapeutic targets.

References

-

Jeha, S., et al. (2009). Clofarabine: past, present, and future. Leukemia & Lymphoma. Available at: [Link]

-

Patsnap Synapse. (2024). What is the mechanism of Clofarabine? Patsnap. Available at: [Link]

-

Faderl, S., et al. (2009). Clofarabine as a Novel Nucleoside Analogue Approved to Treat Patients with Haematological Malignancies: Mechanism of Action and Clinical Activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Faderl, S., et al. (2009). Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity. Mini-Reviews in Medicinal Chemistry. Available at: [Link]

-

Kaliyadan, F., et al. (2023). Cladribine. StatPearls. Available at: [Link]

-

Stelljes, M., et al. (2009). Mechanisms of anti-cancer action and pharmacology of clofarabine. Current Cancer Drug Targets. Available at: [Link]

-

Álvarez-Sabin, J., et al. (2021). Immunomodulatory Effects Associated with Cladribine Treatment. International Journal of Molecular Sciences. Available at: [Link]

-

Leist, T. P., & Weissert, R. (2011). Cladribine: mode of action and implications for treatment of multiple sclerosis. Clinical Neuropharmacology. Available at: [Link]

-

Wikipedia. (n.d.). Cladribine. Wikipedia. Available at: [Link]

-

Jacobs, B. M., et al. (2018). Cladribine: Mechanisms and mysteries in multiple sclerosis. Journal of Neurology, Neurosurgery & Psychiatry. Available at: [Link]

-

Vince, R., et al. (1989). Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides. Journal of Medicinal Chemistry. Available at: [Link]

-

Hranjec, M., et al. (2022). Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity. Molecules. Available at: [Link]

-

Journet, M., et al. (2021). Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling. Organic Letters. Available at: [Link]

-

Chun, B. K., et al. (2015). Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Dobak, I., et al. (2008). Reactivity of 2,6-Dichloropurine Ribonucleoside Studied by 35Cl NQR Spectroscopy. Zeitschrift für Naturforschung A. Available at: [Link]

-

Iannazzo, D., et al. (2021). System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2. European Journal of Medicinal Chemistry. Available at: [Link]

-

Kumar, C. S., et al. (2013). Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Half-maximal inhibitory concentration (IC50) values (nM) of MKP101 for human kinases. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). IC 50 values for compounds against PI3Kδ and BTK in kinase inhibition assay. ResearchGate. Available at: [Link]

-

ResearchGate. (n.d.). Reported IC 50 values of the selected inhibitors in nM. ResearchGate. Available at: [Link]

-

Miyasaka, T., et al. (1979). Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds. Nucleic Acids Research. Available at: [Link]

-

Bzowska, A., et al. (2022). Interactions of 2,6-substituted purines with purine nucleoside phosphorylase from Helicobacter pylori in solution and in the crystal. Scientific Reports. Available at: [Link]

-

Kawsar, S. M. A., et al. (2022). Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials. Molecules. Available at: [Link]

-

ResearchGate. (n.d.). Idealised values for the potency (IC 50 ) of an inhibitor with... ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Adamantane-Substituted Purine Nucleosides: Synthesis, Host–Guest Complexes with β-Cyclodextrin and Biological Activity [mdpi.com]

- 3. Studies on 6-C-substituted purine nucleosides. Reaction of 6-chloropurine ribonucleosides with active methylene compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Cytotoxic Activity of Some New 2,6-Substituted Purines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. System-oriented optimization of multi-target 2,6-diaminopurine derivatives: Easily accessible broad-spectrum antivirals active against flaviviruses, influenza virus and SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. fulir.irb.hr [fulir.irb.hr]

- 7. Cladribine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Cladribine - Wikipedia [en.wikipedia.org]

- 9. Clofarabine: past, present, and future - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Clofarabine as a novel nucleoside analogue approved to treat patients with haematological malignancies: mechanism of action and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis of Sugar and Nucleoside Analogs and Evaluation of Their Anticancer and Analgesic Potentials - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Cladribine: mode of action and implications for treatment of multiple sclerosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benthamdirect.com [benthamdirect.com]

- 14. Mechanisms of anti-cancer action and pharmacology of clofarabine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Synthesis and Evaluation of 2,6-Modified Purine 2′-C-Methyl Ribonucleosides as Inhibitors of HCV Replication - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-HIV activity of carbocyclic 2',3'-didehydro-2',3'-dideoxy 2,6-disubstituted purine nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Immunomodulatory Effects Associated with Cladribine Treatment [pubmed.ncbi.nlm.nih.gov]

- 19. What is the mechanism of Clofarabine? [synapse.patsnap.com]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. researchgate.net [researchgate.net]

- 24. Synthesis of C6-Substituted Purine Nucleoside Analogues via Late-Stage Photoredox/Nickel Dual Catalytic Cross-Coupling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 2,6-dichloro-9-(ribofuranosyl)purine: A Technical Guide for Target Discovery and Validation

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-dichloro-9-(ribofuranosyl)purine is a synthetic purine nucleoside analog with demonstrated potential as an anticancer and antiviral agent. Its structural similarity to endogenous nucleosides allows it to interfere with fundamental cellular processes, including nucleic acid synthesis and cell cycle regulation. Emerging evidence suggests that a primary mechanism of action for this class of compounds is the inhibition of key cellular kinases, particularly cyclin-dependent kinases (CDKs), which are pivotal regulators of transcription and cell cycle progression. This technical guide provides a comprehensive overview of the potential therapeutic targets of 2,6-dichloro-9-(ribofuranosyl)purine, with a focus on its hypothesized role as a CDK inhibitor. We will delve into the downstream consequences of this inhibition, including the disruption of RNA Polymerase II (RNA Pol II) phosphorylation and the induction of apoptosis via modulation of anti-apoptotic proteins like Mcl-1. This document will further serve as a practical resource for researchers by providing detailed, field-proven experimental protocols to investigate these potential mechanisms and validate novel therapeutic targets.

Introduction: The Therapeutic Promise of Purine Nucleoside Analogs

Purine nucleoside analogs represent a cornerstone of chemotherapy and antiviral therapy. By mimicking endogenous purines, these small molecules can competitively inhibit enzymes essential for DNA and RNA synthesis, leading to cell growth arrest and apoptosis.[1] 2,6-dichloro-9-(ribofuranosyl)purine belongs to this versatile class of compounds and has garnered interest for its potential therapeutic applications. While its broad-spectrum activity is acknowledged, a detailed understanding of its specific molecular targets is crucial for optimizing its clinical utility and identifying patient populations most likely to respond.

This guide will explore the compelling hypothesis that 2,6-dichloro-9-(ribofuranosyl)purine exerts its therapeutic effects primarily through the inhibition of transcriptional CDKs, setting off a cascade of events that ultimately leads to cancer cell death.

The Central Hypothesis: Targeting the Transcriptional Machinery through CDK Inhibition

The primary proposed mechanism of action for 2,6-dichloro-9-(ribofuranosyl)purine is the inhibition of cyclin-dependent kinases (CDKs), a family of serine/threonine kinases that regulate the cell cycle and transcription. Specifically, the inhibition of CDK9, the catalytic subunit of the positive transcription elongation factor b (P-TEFb), is a key putative target.

The Role of CDK9 in Transcriptional Elongation

CDK9, in complex with its cyclin partner (T1, T2, or K), plays a critical role in the transition from transcription initiation to elongation. It phosphorylates the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II (Rpb1).[2] This phosphorylation event is essential for the release of paused RNA Pol II from the promoter region, allowing for productive transcript elongation.

Downstream Consequences of CDK9 Inhibition

By inhibiting CDK9, 2,6-dichloro-9-(ribofuranosyl)purine is hypothesized to prevent the phosphorylation of the RNA Pol II CTD. This leads to a global downregulation of transcription, particularly of genes with short half-lives, including many proto-oncogenes and anti-apoptotic proteins.

One of the most critical downstream targets of this transcriptional inhibition is Myeloid Cell Leukemia 1 (Mcl-1), a potent anti-apoptotic member of the Bcl-2 family.[3] Mcl-1 has a very short mRNA and protein half-life, making its expression exquisitely dependent on continuous transcription. Inhibition of CDK9 leads to a rapid decline in Mcl-1 levels, tipping the cellular balance towards apoptosis.

Signaling Pathway: Hypothesized Mechanism of Action

Caption: Workflow for the in vitro kinase inhibition assay.

Cellular Assays to Validate Mechanism of Action

Following the confirmation of direct kinase inhibition, it is essential to validate the downstream cellular effects of 2,6-dichloro-9-(ribofuranosyl)purine.

Experimental Protocol: Analysis of RNA Polymerase II CTD Phosphorylation

This protocol utilizes Western blotting to assess the phosphorylation status of the RNA Pol II CTD in treated cells.

Materials:

-

Cancer cell line of interest (e.g., a cell line known to be sensitive to transcriptional inhibitors)

-

2,6-dichloro-9-(ribofuranosyl)purine

-

Cell lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and Western blotting apparatus

-

Antibodies:

-

Anti-RNA Pol II CTD repeat YSPTSPS (total RNA Pol II)

-

Anti-phospho-RNA Pol II CTD (Ser2)

-

Anti-phospho-RNA Pol II CTD (Ser5)

-

Loading control antibody (e.g., anti-GAPDH or anti-β-actin)

-

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere overnight. Treat the cells with varying concentrations of 2,6-dichloro-9-(ribofuranosyl)purine for a specified time (e.g., 6 hours).

-

Cell Lysis: Wash the cells with PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies against total RNA Pol II, phospho-Ser2, phospho-Ser5, and a loading control.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.

-

-

Detection: Add chemiluminescent substrate and visualize the protein bands using a chemiluminescence imaging system.

-

Analysis: Quantify the band intensities and normalize the phosphorylated forms to the total RNA Pol II levels.

Experimental Protocol: Mcl-1 Downregulation Assay

This protocol uses Western blotting to measure the levels of Mcl-1 protein in treated cells.

Materials:

-

Same as for the RNA Pol II phosphorylation analysis, with the addition of an anti-Mcl-1 primary antibody.

Procedure:

-

Cell Treatment: Treat cells with 2,6-dichloro-9-(ribofuranosyl)purine as described above. Due to the short half-life of Mcl-1, a time-course experiment (e.g., 2, 4, 6, 8 hours) is recommended.

-

Western Blotting: Follow the same Western blotting procedure as above, probing for Mcl-1 and a loading control.

-

Analysis: Quantify the Mcl-1 band intensities and normalize to the loading control.

Data Presentation: Cellular Effects of 2,6-dichloro-9-(ribofuranosyl)purine

| Concentration (µM) | p-RNA Pol II (Ser2) / Total RNA Pol II | Mcl-1 / Loading Control |

| 0 (Vehicle) | 1.0 | 1.0 |

| [Conc. 1] | [Relative Value] | [Relative Value] |

| [Conc. 2] | [Relative Value] | [Relative Value] |

| [Conc. 3] | [Relative Value] | [Relative Value] |

Exploring Broader Therapeutic Potential: Antiviral Activity

The inhibition of host cellular kinases can also have profound antiviral effects, as many viruses rely on the host's transcriptional machinery for their replication. The methods for identifying antiviral targets of nucleoside analogs often involve a combination of in vitro viral replication assays and molecular biology techniques to pinpoint the stage of the viral life cycle that is inhibited. [4][5] Experimental Approach for Antiviral Target Identification:

-

Antiviral Screening: Test the compound's activity against a panel of viruses in cell culture.

-

Time-of-Addition Studies: To determine the stage of the viral life cycle affected, add the compound at different times post-infection.

-

Mechanism of Action Studies: Investigate the effect of the compound on viral RNA or DNA synthesis, protein expression, and viral particle assembly.

Conclusion and Future Directions

2,6-dichloro-9-(ribofuranosyl)purine holds significant promise as a therapeutic agent, with a likely mechanism of action centered on the inhibition of transcriptional CDKs. The experimental framework provided in this guide offers a clear and logical path for researchers to validate its molecular targets and elucidate its mechanism of action. Future research should focus on comprehensive kinase profiling to understand its selectivity, in vivo studies to assess its efficacy and safety in preclinical models, and the identification of biomarkers to predict patient response. A thorough understanding of its therapeutic targets will be instrumental in guiding its clinical development and realizing its full therapeutic potential.

References

-

BPS Bioscience. (n.d.). CDK9/CyclinT Kinase Assay Kit. Retrieved from [Link]

-

Moreno, E., et al. (2024). Protocol for the in vitro reconstruction of site-specifically phosphorylated RNA Pol II to identify the recruitment of novel transcription regulators. STAR Protocols, 5(3), 102527. [Link]

-

National Center for Biotechnology Information. (n.d.). 2,6-Dichloro-9-(2,3,5-tri-O-acetyl-beta-D-ribofuranosyl)purine. PubChem. Retrieved from [Link]

-

Novosjolova, I., et al. (2014). 2,6-Dichloro-9-(2',3',5'-tri-O-acetyl-β-d-ribofuranosyl)-9H-purine. Acta Crystallographica Section E: Structure Reports Online, 70(Pt 2), o108–o109. [Link]

-

ResearchGate. (n.d.). Mcl-1 expression and down-regulation in human sarcoma cells. Retrieved from [Link]

-

Yakovlev, E. S., et al. (2023). Recent Advances in Molecular Mechanisms of Nucleoside Antivirals. International Journal of Molecular Sciences, 24(13), 10899. [Link]

-

Eyer, L., et al. (2017). Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses. Antiviral Chemistry and Chemotherapy, 25(2), 46-59. [Link]

-

Joo, Y. J., et al. (2019). In vitro analysis of RNA polymerase II elongation complex dynamics. Genes & Development, 33(11-12), 684–697. [Link]

-

Luminix Health. (n.d.). 2,6-Dichloro-9-(β-D-ribofuranosyl)purine. Retrieved from [Link]

-

Yang, F. M., et al. (2023). 5,6-Dichloro-1-β-D-ribofuranosylbenzimidazole (DRB) induces apoptosis in breast cancer cells through inhibiting of Mcl-1 expression. Scientific Reports, 13(1), 12621. [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanisms of MCL-1 protein stability induced by MCL-1 antagonists in B-cell malignancies. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Mechanistic rationale for MCL1 inhibition during androgen deprivation therapy. PubMed Central. Retrieved from [Link]

-

Perez-Añorve, K. X., et al. (2021). Regulation of Eukaryotic RNAPs Activities by Phosphorylation. Frontiers in Molecular Biosciences, 8, 690226. [Link]

-

Strauss, J. B., et al. (2012). RNA Polymerase II Carboxyl-terminal Domain Phosphorylation Regulates Protein Stability of the Set2 Methyltransferase and Histone H3 Di- and Trimethylation at Lysine 36. Journal of Biological Chemistry, 287(5), 3423–3433. [Link]

-

ResearchGate. (n.d.). CDK9/CyclinK Kinase Assay. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery of a Myeloid Cell Leukemia 1 (Mcl-1) Inhibitor That Demonstrates Potent In Vivo Activities in Mouse Models of Hematological and Solid Tumors. PubMed Central. Retrieved from [Link]

-

SignalChem. (n.d.). CDK9/CyclinK, Active. Retrieved from [Link]

-

Wallett, C., et al. (2013). Downregulation of Mcl-1 has anti-inflammatory pro-resolution effects and enhances bacterial clearance from the lung. Mucosal Immunology, 6(6), 1156–1167. [Link]

-

ResearchGate. (n.d.). Distinctive Interactomes of RNA polymerase II phosphorylation during different stages of transcription. Retrieved from [Link]

-

MDPI. (n.d.). Nucleoside Analogs and Nucleoside Precursors as Drugs in the Fight against SARS-CoV-2 and Other Coronaviruses. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Promising 2,6,9-Trisubstituted Purine Derivatives for Anticancer Compounds: Synthesis, 3D-QSAR, and Preliminary Biological Assays. PubMed. Retrieved from [Link]

Sources

- 1. CDK9/CyclinK Kinase Enzyme System Application Note [promega.sg]

- 2. Frontiers | Regulation of Eukaryotic RNAPs Activities by Phosphorylation [frontiersin.org]

- 3. In vitro analysis of RNA polymerase II elongation complex dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nucleoside analogs as a rich source of antiviral agents active against arthropod-borne flaviviruses - PMC [pmc.ncbi.nlm.nih.gov]

chemical stability of benzoylated purine nucleosides

An In-depth Technical Guide to the Chemical Stability of Benzoylated Purine Nucleosides

Introduction

Purine nucleosides are fundamental building blocks of nucleic acids and play a pivotal role in numerous biochemical processes. Their analogs are a cornerstone of medicinal chemistry, forming the basis for a wide array of antiviral and anticancer therapies. The synthesis of these complex molecules, however, is often challenging due to the presence of multiple reactive functional groups. To achieve regioselectivity and prevent unwanted side reactions during synthesis, the strategic use of protecting groups is indispensable.

Among the various protecting groups employed in nucleoside chemistry, the benzoyl group (Bz) has long been favored for the protection of both the hydroxyl functions of the sugar moiety and the exocyclic amino groups of the purine bases, adenine and guanine. Its utility stems from its relative stability under a range of reaction conditions and the various methods available for its removal.

This guide provides a comprehensive exploration of the , a critical consideration for their synthesis, purification, storage, and application in drug development and chemical biology. We will delve into the factors governing their stability, including pH, temperature, and enzymatic activity, and provide practical protocols for their stability assessment.

Part 1: The Chemistry of Benzoyl Protection in Purine Nucleosides

Benzoylation Strategies

The introduction of benzoyl groups onto a purine nucleoside is typically achieved using benzoyl chloride or benzoic anhydride in the presence of a base, such as pyridine. The choice of reagents and reaction conditions is crucial for achieving the desired regioselectivity.

-

Protection of Sugar Hydroxyls: The hydroxyl groups of the ribose or deoxyribose sugar are readily benzoylated. In many cases, perbenzoylation (benzoylation of all hydroxyls) is sought, followed by selective deprotection if necessary.

-

Protection of Base Exocyclic Amines: The N6-amino group of adenine and the N2-amino group of guanine are also commonly protected with benzoyl groups to prevent side reactions during subsequent synthetic transformations, such as phosphitylation for oligonucleotide synthesis.

Caption: A generalized workflow for the benzoylation of purine nucleosides.

Physicochemical Properties of Benzoylated Purine Nucleosides

The introduction of benzoyl groups significantly alters the physicochemical properties of the parent nucleoside:

-

Solubility: Benzoylation increases the lipophilicity of the nucleoside, rendering it more soluble in organic solvents and less soluble in aqueous media. This property is advantageous for purification by silica gel chromatography.

-

Crystallinity: Benzoylated nucleosides often exhibit enhanced crystallinity, which can facilitate their purification by recrystallization and characterization by X-ray crystallography.

-

Chromatographic Behavior: The increased hydrophobicity of benzoylated nucleosides leads to longer retention times in reverse-phase high-performance liquid chromatography (RP-HPLC) compared to their unprotected counterparts.

Part 2: Factors Governing the Chemical Stability of Benzoylated Purine Nucleosides

The stability of the benzoyl protecting groups and the N-glycosidic bond is paramount and is highly dependent on the chemical environment.

pH-Dependent Stability

The pH of the medium is a critical determinant of the stability of benzoylated purine nucleosides.

Under acidic conditions, the primary degradation pathway for purine nucleosides is the cleavage of the N-glycosidic bond, a process known as depurination. The presence of benzoyl groups on the sugar moiety can influence the rate of this reaction. The electron-withdrawing nature of the benzoyl groups can affect the electron density at the anomeric carbon and the stability of the resulting oxocarbenium ion intermediate.

Caption: Mechanism of acid-catalyzed depurination of a purine nucleoside.

Benzoylated purine nucleosides are susceptible to hydrolysis under basic conditions, which is the standard method for their deprotection. The rate of hydrolysis is dependent on the position of the benzoyl group. Generally, ester linkages on the sugar are more labile than the amide linkage on the purine base.

-

Sugar Benzoyl Groups: These are readily cleaved by treatment with bases such as sodium methoxide in methanol or aqueous ammonia.

-

Base Benzoyl Groups: The N-benzoyl group is more resistant to hydrolysis and typically requires more stringent basic conditions for its removal, such as treatment with concentrated ammonium hydroxide.

Acyl migration, where a benzoyl group moves from one hydroxyl group to an adjacent one, can be a competing reaction, particularly under non-aqueous basic or neutral conditions.

Caption: Mechanism of base-catalyzed hydrolysis of a benzoyl ester.

| Protecting Group | Typical Deprotection Conditions | Relative Rate of Cleavage |

| 2',3',5'-Tri-O-benzoyl (Ribose) | 0.1 M NaOH in Dioxane/Water | Fast |

| N6-Benzoyl (Adenine) | Concentrated NH4OH | Slow |

| N2-Benzoyl (Guanine) | Concentrated NH4OH | Very Slow |

Under neutral pH conditions and at ambient temperature, benzoylated purine nucleosides are generally stable for extended periods, making them suitable for long-term storage as solids. In solution, slow hydrolysis may occur over time, especially in the presence of nucleophiles.

Enzymatic Stability

The ester linkages of benzoyl groups on the sugar moiety are susceptible to cleavage by various esterases present in biological systems. This enzymatic hydrolysis can be a significant degradation pathway in in vitro cell cultures and in vivo. The amide linkage of the N-benzoyl group is generally more resistant to enzymatic cleavage. This property can be exploited in the design of prodrugs, where the benzoyl groups are cleaved by endogenous esterases to release the active nucleoside analog.

Temperature and Photostability

Elevated temperatures can accelerate both acid- and base-catalyzed hydrolysis and depurination. Therefore, it is recommended to store benzoylated purine nucleosides at low temperatures, typically -20°C, especially when in solution. While benzoyl groups do absorb UV light, photolytic cleavage is not a primary degradation pathway under normal laboratory and storage conditions. However, prolonged exposure to high-intensity UV light should be avoided.

Part 3: Experimental Protocols for Stability Assessment

A thorough understanding of the stability of a benzoylated purine nucleoside is crucial for its development as a therapeutic agent or a research tool.

Protocol: pH-Liability Study of a Benzoylated Purine Nucleoside

This protocol outlines a general procedure for assessing the stability of a benzoylated purine nucleoside at different pH values.

-

Buffer Preparation: Prepare a series of buffers with pH values ranging from 1 to 13 (e.g., HCl for acidic, phosphate buffers for neutral, and borate buffers for basic).

-

Sample Preparation: Prepare a stock solution of the test compound in a suitable organic solvent (e.g., acetonitrile or DMSO).

-

Incubation: Add a small aliquot of the stock solution to each buffer to a final concentration suitable for analysis (e.g., 10-50 µg/mL). Incubate the solutions at a constant temperature (e.g., 37°C).

-

Time Points: Withdraw aliquots from each solution at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

-

Quenching: Quench the degradation by neutralizing the pH or by adding a suitable solvent.

-

Analysis: Analyze the samples by a validated stability-indicating HPLC method (e.g., RP-HPLC with UV detection) to quantify the amount of the remaining parent compound and any degradation products.

-

Data Analysis: Plot the percentage of the remaining parent compound against time for each pH. Determine the degradation rate constant (k) and the half-life (t1/2) at each pH.

Caption: Workflow for a pH-liability study of a benzoylated purine nucleoside.

Protocol: Forced Degradation Study

Forced degradation studies are essential for identifying potential degradation products and for developing stability-indicating analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than those encountered during normal handling and storage.

-

Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

-

Photodegradation: Exposure to light with an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

-

Thermal Degradation: Heating the solid compound at a high temperature (e.g., 105°C) for 24 hours.

Following exposure to these stress conditions, the samples are analyzed by HPLC, and the degradation products are characterized, often by mass spectrometry (LC-MS).

Part 4: Applications and Implications in Drug Development

Prodrug Strategies

The controlled lability of benzoyl groups, particularly their susceptibility to enzymatic cleavage, makes them attractive for prodrug design. By benzoylating a polar nucleoside analog, its lipophilicity can be increased, enhancing its ability to cross cell membranes. Once inside the cell, endogenous esterases can cleave the benzoyl groups, releasing the active drug.

Oligonucleotide Synthesis

Benzoylated nucleoside phosphoramidites are widely used in solid-phase oligonucleotide synthesis. The benzoyl groups protect the exocyclic amines of adenine and guanine during the coupling cycles. The stability of these protecting groups to the reagents used in the synthesis is critical. At the end of the synthesis, the benzoyl groups are removed during the final deprotection step, typically with concentrated ammonium hydroxide.

Conclusion

The is a multifaceted topic with significant implications for their synthesis, handling, and application. A thorough understanding of their stability under various conditions is essential for ensuring their quality and efficacy in research and drug development. The strategic use of benzoyl protecting groups continues to be a valuable tool in nucleoside chemistry, enabling the synthesis of complex molecules with high precision and efficiency. Future research in this area may focus on the development of novel protecting groups with tailored stability profiles to meet the ever-increasing demands of medicinal chemistry and chemical biology.

References

The Strategic Role of the 2'-C-Methyl Group in Purine Analogs: From Steric Hindrance to Therapeutic Breakthrough

An In-depth Technical Guide

Executive Summary

The strategic modification of nucleoside analogs is a cornerstone of modern antiviral and anticancer drug discovery. Among the most impactful chemical alterations is the introduction of a methyl group at the 2'-carbon position of the ribose or deoxyribose sugar. This seemingly minor addition imparts profound changes to the molecule's biological activity, metabolic stability, and therapeutic potential. This guide provides a comprehensive technical overview of the role of the 2'-C-methyl group in purine analogs, synthesizing mechanistic insights with field-proven experimental methodologies. We will dissect how this modification transforms a simple nucleoside mimic into a potent therapeutic agent, focusing on its critical function as a non-obligate chain terminator of viral polymerases. This document is intended for researchers, scientists, and drug development professionals engaged in the design and evaluation of novel nucleoside-based therapeutics.

Introduction to Purine Analogs in Drug Discovery

Purine analogs are synthetic molecules that mimic the structure of endogenous purines, namely adenine and guanine. As antimetabolites, they function by interfering with essential biochemical pathways, most notably the synthesis of nucleic acids. By substituting for their natural counterparts, these analogs can be incorporated into growing DNA or RNA strands or can inhibit critical enzymes involved in nucleotide metabolism, ultimately leading to the disruption of cellular replication or viral propagation.

The therapeutic efficacy of a first-generation purine analog is often limited by poor pharmacokinetics, including rapid metabolic degradation and inefficient conversion to its active triphosphate form. Consequently, medicinal chemists have explored extensive structure-activity relationships (SAR) to overcome these limitations. Modifications are typically made to two key areas: the purine base itself and the associated sugar moiety. While alterations to the purine ring can influence factors like enzymatic recognition and hydrogen bonding, modifications to the sugar ring, particularly at the 2'-position, have proven to be exceptionally fruitful in generating highly potent antiviral agents.

The 2'-C-Methyl Group: A Game-Changer in Nucleoside Design

The addition of a methyl group to the 2'-carbon of the sugar ring (a 2'-C-methyl modification) is a pivotal design element in the development of potent inhibitors of viral RNA-dependent RNA polymerase (RdRp). This modification is particularly renowned for its success in creating agents against the Hepatitis C virus (HCV) and other RNA viruses.

Mechanism of Action: Non-Obligate Chain Termination

The primary mechanism by which 2'-C-methylated nucleosides exert their antiviral effect is through non-obligate chain termination. Once the analog is taken up by a cell, it undergoes intracellular phosphorylation to its active 5'-triphosphate form. This triphosphate metabolite then acts as a substrate for the viral polymerase.

After incorporation into the nascent viral RNA strand, the presence of the 2'-C-methyl group creates a significant steric barrier. This steric hindrance prevents the proper alignment and binding of the next incoming nucleoside triphosphate, thereby halting further elongation of the RNA chain. Unlike obligate chain terminators (e.g., zidovudine), which lack a 3'-hydroxyl group entirely, 2'-C-methyl analogs do possess a 3'-OH. However, the bulky methyl group at the adjacent 2'-position is sufficient to disrupt the polymerase's catalytic activity, making them highly effective terminators.

Figure 1: Mechanism of non-obligate chain termination by 2'-C-methyl purine analogs.

Impact on Metabolic Stability and Bioavailability